molecular formula C21H29NO3 B1385522 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline CAS No. 1040684-57-8

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline

Cat. No.: B1385522
CAS No.: 1040684-57-8
M. Wt: 343.5 g/mol
InChI Key: FJCADSAARHAHKH-UHFFFAOYSA-N
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Description

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an isopentyloxy group and a 2-methoxyethoxybenzyl group attached to the aniline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-(2-methoxyethoxy)benzyl chloride and 3-(isopentyloxy)aniline. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopentyloxy)-3-methoxybenzoic acid
  • 3-(Benzyloxy)-4-methoxybenzoic acid
  • 4-Butoxy-3-methoxybenzoic acid

Uniqueness

3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline is unique due to its specific substitution pattern and the presence of both isopentyloxy and 2-methoxyethoxybenzyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-17(2)11-12-24-21-6-4-5-19(15-21)22-16-18-7-9-20(10-8-18)25-14-13-23-3/h4-10,15,17,22H,11-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCADSAARHAHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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